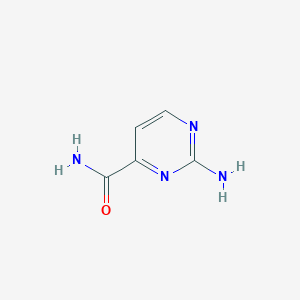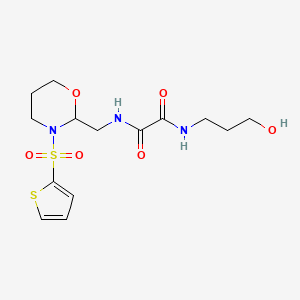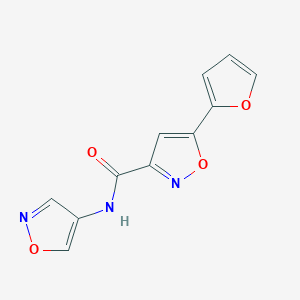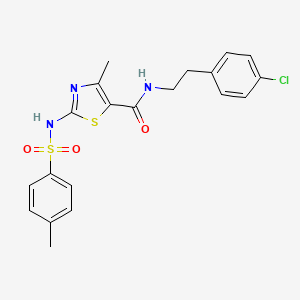
2-Aminopyrimidine-4-carboxamide
Vue d'ensemble
Description
2-Aminopyrimidine-4-carboxamide is a chemical compound with the CAS Number: 1823879-58-8 . It has a molecular weight of 138.13 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Synthesis Analysis
The synthesis of pyrimidines has been described in numerous methods . An efficient route to 2-amino-1,4-dihydropyrimidines was developed using ultrasound irradiation as the energy source . A specific synthesis method for a derivative of this compound is mentioned in a patent .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C5H6N4O . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They have inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Antitumor Activity
- 2-Aminopyrimidine derivatives, specifically substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, have demonstrated potent antitumor activity. In a study by Lombardo et al. (2004), these compounds showed excellent antiproliferative activity against various hematological and solid tumor cell lines. One compound, in particular, was active in a chronic myelogenous leukemia model, indicating the potential of 2-aminopyrimidine derivatives in oncology research (Lombardo et al., 2004).
Inhibitors in Parasitic Infections
- Zhang et al. (2014) explored 5-Aminopyrazole-4-carboxamide as a scaffold for creating selective inhibitors of calcium-dependent protein kinase-1 in parasites like Toxoplasma gondii and Cryptosporidium parvum. These inhibitors displayed potent activity against the target enzymes and showed promise in cell proliferation assays, highlighting their potential in treating parasitic infections (Zhang et al., 2014).
Development of Cyclin-Dependent Kinase Inhibitors
- Sayle et al. (2003) synthesized O(4)-cyclohexylmethyl-5-nitroso-6-aminopyrimidines with 2-arylamino substituents for inhibiting cyclin-dependent kinases 1 and 2 (CDK1/2). These compounds were potent inhibitors and had notable activity, indicating their potential in the development of new CDK inhibitors for therapeutic applications (Sayle et al., 2003).
Histamine H₄ Receptor Antagonists
- The discovery and development of 6-alkyl-2-aminopyrimidine derived histamine H4 antagonists were reported by Savall et al. (2014). These compounds, especially JNJ 39758979, showed potential in phase II clinical trials for asthma and atopic dermatitis, demonstrating the application of 2-aminopyrimidine derivatives in developing new treatments for inflammatory diseases (Savall et al., 2014).
Polymer Science
- In polymer science, 2-(4-Aminophenyl)-5-aminopyrimidine was used by Xia et al. (2006) to synthesize novel homo- and copolyimides. These polymers exhibited excellent thermal stability and mechanical properties, indicating the utility of 2-aminopyrimidine derivatives in advanced polymer materials (Xia et al., 2006).
Corrosion Inhibition
- Masoud et al. (2010) investigated the inhibitive performance of 2-aminopyrimidines on steel corrosion. Using quantum chemical parameters, they established a correlation between theoretical data and experimental results, showcasing the application of 2-aminopyrimidine derivatives in corrosion science (Masoud et al., 2010).
Nanoparticle Formulation for Anticancer Activity
- Theivendren et al. (2018) formulated nanoparticles from 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide derivatives for evaluating their anticancer activity. These nanoparticles showed promising results in cancer cell line assays, demonstrating the potential of 2-aminopyrimidine derivatives in nanomedicine (Theivendren et al., 2018).
HIV-1 Reverse Transcriptase Inhibitors
- Tang et al. (2010) investigated piperidine-4-yl-aminopyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Their study led to the identification of potent compounds against various NNRTI-resistant mutant viruses, highlighting the role of 2-aminopyrimidine derivatives in antiviral research (Tang et al., 2010).
Crystal Structure Analysis
- Balasubramani et al. (2007) performed crystal structure analysis of aminopyrimidine derivatives, providing insights into their molecular interactions and potential applications in materials science and drug design (Balasubramani et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summed up . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
2-aminopyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H,(H2,6,10)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFQWXQESJPZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2751071.png)


![1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2751076.png)
![3-(2-Chlorophenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2751078.png)
![Methyl 3-[4-(methylamino)phenyl]propanoate](/img/structure/B2751079.png)


![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2751087.png)




![Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate](/img/structure/B2751093.png)
